2,10-Dodecadiyne

Physical Properties Process Engineering Distillation

2,10-Dodecadiyne is a linear, internal alkadiyne with the molecular formula C12H18 and a molecular weight of 162.27 g/mol. The compound is characterized by two carbon-carbon triple bonds located at the 2nd and 10th positions of a twelve-carbon chain.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 31699-38-4
Cat. No. B1219805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Dodecadiyne
CAS31699-38-4
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC#CCCCCCCC#CC
InChIInChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h7-12H2,1-2H3
InChIKeyCNMHMGNWEVHOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,10-Dodecadiyne (CAS 31699-38-4) Procurement: Chemical Identity and Baseline Specifications


2,10-Dodecadiyne is a linear, internal alkadiyne with the molecular formula C12H18 and a molecular weight of 162.27 g/mol [1]. The compound is characterized by two carbon-carbon triple bonds located at the 2nd and 10th positions of a twelve-carbon chain [2]. It is typically a colorless liquid at room temperature with a predicted density of 0.8±0.1 g/cm³ and a predicted boiling point of 228.9±23.0 °C at 760 mmHg . 2,10-Dodecadiyne is insoluble in water but soluble in common organic solvents . Its structure, featuring non-conjugated, internal triple bonds, imparts a distinct reactivity profile that is critical for specific synthetic and materials science applications.

Why 2,10-Dodecadiyne Cannot Be Replaced by Common Diyne Analogs: The Case for Specific Procurement


The common procurement practice of substituting one diyne for another based solely on the presence of two triple bonds is a high-risk strategy for research and development. The position of these bonds—whether they are terminal or internal—and the overall carbon chain length dictate fundamental properties like boiling point, lipophilicity (LogP), and molecular flexibility, which in turn control reaction kinetics, product solubility, and material performance [1]. As the quantitative evidence below demonstrates, 2,10-Dodecadiyne occupies a unique parameter space among C6-C12 diynes. Its high boiling point and LogP, combined with a specific chain length and internal triple bonds, result in a reactivity and physical property profile that is not replicated by common terminal analogs like 1,7-octadiyne or shorter internal diynes. Selecting an alternative without this specific profile can lead to unexpected outcomes in cross-coupling, polymerization, or materials formulation.

2,10-Dodecadiyne Technical Evidence: Head-to-Head Quantitative Differentiation Data


Boiling Point Comparison: 2,10-Dodecadiyne vs. Common Terminal and Internal Diynes

2,10-Dodecadiyne exhibits a significantly higher predicted boiling point compared to structurally related diynes with shorter carbon chains or terminal alkynes. This property is critical for applications requiring higher thermal processing windows or for facilitating separation from lower-boiling reaction components. The data shows a clear increase in boiling point with chain length and internal bond placement, positioning 2,10-dodecadiyne at the high end of the volatility spectrum for this compound class. [1] [2]

Physical Properties Process Engineering Distillation

Lipophilicity Differentiation: 2,10-Dodecadiyne LogP vs. Terminal Diyne Analogs

The calculated partition coefficient (LogP) for 2,10-dodecadiyne is substantially higher than that of terminal diynes of comparable chain length. This indicates significantly greater lipophilicity, which impacts solubility, membrane permeability, and behavior in biphasic reaction systems. The data shows that 2,10-dodecadiyne is over two orders of magnitude more lipophilic than 1,7-octadiyne, based on the LogP difference, which is a critical differentiator for applications where organic phase partitioning or hydrophobic interactions are key. [1] [2]

Lipophilicity Drug Design Partition Coefficient

Molecular Flexibility: Rotatable Bond Count Comparison

The number of freely rotatable bonds in a molecule dictates its conformational flexibility. 2,10-Dodecadiyne, with 5 rotatable bonds, possesses significantly more flexibility than shorter diynes like 1,7-octadiyne (3 bonds) or 2,4-hexadiyne (1 bond). This higher degree of freedom is a key differentiator for applications where chain dynamics, folding, or the ability to adopt specific conformations in polymer backbones or supramolecular assemblies is required. [1] [2] [3]

Conformational Analysis Polymer Design Materials Science

Chain Length-Dependent Polymerization Behavior in Hyperbranched Polyphenylenes

The chain length and internal alkyne placement of 2,10-dodecadiyne place it in a specific reactivity window for polycyclotrimerization reactions. Studies on terminal diynes (1,8-nonadiyne and 1,9-decadiyne) demonstrate that chain length directly influences polymer solubility and the degree of post-polymerization crosslinking. While 2,10-dodecadiyne itself is an internal diyne, its chain length and non-conjugated triple bonds make it a valuable model compound and monomer for extending these studies to understand and control hyperbranched polymer architectures, where solubility and processability are paramount. [1] [2]

Polymer Chemistry Hyperbranched Polymers Crosslinking

2,10-Dodecadiyne Application Scenarios: Where Specificity Drives Performance


Synthesis of Lipophilic Polyynes and Advanced Materials

2,10-Dodecadiyne serves as a critical building block for synthesizing longer-chain polyynes, which are of great interest in materials science for their unique electronic and optical properties . The high LogP of 2,10-dodecadiyne (4.29) ensures that any extended polyyne product will maintain strong lipophilic character, which can be advantageous for solubility in non-polar media or for creating hydrophobic coatings and materials . This is a direct consequence of the specific chain length and internal alkyne positioning, which is not achievable with shorter or terminal diyne analogs.

High-Temperature Polymerization and Crosslinking Processes

The elevated boiling point of 2,10-dodecadiyne (228.9±23.0 °C) makes it a preferred monomer or crosslinker for reactions requiring elevated temperatures or for use in processes where volatile byproducts must be removed by distillation . This thermal stability is a key differentiator from more volatile diynes like 1,7-octadiyne (bp 135.5 °C), allowing for a wider range of reaction conditions in the synthesis of thermally stable polymers and composite materials [1].

Design of Flexible Linkers in Supramolecular and Polymer Architectures

With 5 rotatable bonds, 2,10-dodecadiyne provides significant conformational flexibility, making it an ideal choice as a dynamic spacer or linker in the construction of complex macromolecules [2]. This property is essential for applications such as the design of shape-memory polymers, hydrogels with tunable mechanical properties, or supramolecular assemblies where the spatial arrangement and movement of components are critical for function [3].

Model Compound for Hyperbranched Polymer Development

Research on the polycyclotrimerization of diynes has shown that monomer chain length is a critical factor in controlling polymer solubility and preventing unwanted crosslinking [4]. While 2,10-dodecadiyne is an internal diyne, its C12 chain length and flexibility make it a valuable model compound for investigating the transition from terminal to internal diynes in hyperbranched polymer synthesis. It allows researchers to study how increasing the spacer length between reactive sites influences the final polymer architecture and processability, a key step toward designing soluble, high-performance hyperbranched polyphenylenes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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